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Abstract
Nociceptin/Orphanin FQ (N/OFQ) is an endogenous neuropeptide that modulates a wide array

of physiological and pathological processes, including pain, mood, and addiction, through its

interaction with the Nociceptin receptor (NOP), a G protein-coupled receptor. N/OFQ-(1-13)-
NH2 is the shortest C-terminally amidated fragment of the full-length peptide that retains high

binding affinity and full agonist activity at the NOP receptor.[1] This technical guide provides a

comprehensive overview of the pharmacological profile of N/OFQ-(1-13)-NH2, detailing its

binding characteristics, functional activity, and the associated signaling pathways. The guide

includes structured data summaries, detailed experimental protocols for key assays, and visual

representations of signaling and experimental workflows to support researchers in the field of

NOP receptor pharmacology and drug discovery.

Introduction
The N/OFQ-NOP receptor system represents a distinct branch of the opioid system. While the

NOP receptor shares structural homology with classical opioid receptors (mu, delta, and

kappa), it possesses a unique pharmacological profile, with N/OFQ and its analogs showing

low affinity for these other receptors. N/OFQ-(1-13)-NH2 has been instrumental as a research

tool to elucidate the physiological roles of the NOP receptor due to its potent and full agonist

properties, mirroring the effects of the native 17-amino acid peptide.[1] Understanding the
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detailed pharmacological characteristics of this peptide fragment is crucial for the development

of novel therapeutics targeting the NOP receptor.

Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for N/OFQ-(1-13)-NH2 at the

human NOP receptor. Data are presented as the mean ± SEM or as pKi/pEC50 values.

Table 1: Receptor Binding Affinity of N/OFQ-(1-13)-NH2

Radioligand
Cell
Line/Tissue

pKi Ki (nM) Reference

[3H]Nociceptin CHO-hNOP ~10.39 ~0.041 [2]

[3H]-UFP-101 CHO-hNOP

Not explicitly

stated, but high

affinity is noted.

- [2]

Table 2: Functional Activity of N/OFQ-(1-13)-NH2
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Assay Type Cell Line Parameter Value Reference

[35S]GTPγS

Binding
CHO-hNOP pEC50 ~9.46 [3]

[35S]GTPγS

Binding
CHO-hNOP

Emax (fold

stimulation)
~3.22

[35S]GTPγS

Binding

Rat Cerebral

Cortex

Membranes

pEC50 8.48

Calcium

Mobilization

(Gαqi5)

CHO-hNOP pEC50

Not explicitly

stated, but potent

agonism is

shown.

BRET (NOP/G

protein

interaction)

HEK293 pEC50 8.80

BRET (NOP/β-

arrestin 2

interaction)

HEK293 pEC50 8.26

Adenylyl Cyclase

Inhibition

Rat Olfactory

Bulb (EPL)
EC50 (nM) 0.9

Adenylyl Cyclase

Stimulation

Rat Olfactory

Bulb (GRL)
EC50 (nM) 6.5

Signaling Pathways
Activation of the NOP receptor by N/OFQ-(1-13)-NH2 initiates a cascade of intracellular

signaling events, primarily through the coupling to inhibitory G proteins (Gi/o). This leads to the

modulation of various downstream effectors.
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NOP Receptor Signaling Pathway

Upon agonist binding, the NOP receptor facilitates the exchange of GDP for GTP on the Gα

subunit of the heterotrimeric Gi/o protein. This causes the dissociation of the Gα-GTP and Gβγ

subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular

cAMP levels. The Gβγ dimer can directly modulate ion channels, leading to the inhibition of

voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying
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potassium (GIRK) channels. This results in a hyperpolarization of the neuronal membrane and

a reduction in neuronal excitability. Additionally, Gβγ subunits can activate phospholipase C,

which in turn can initiate the mitogen-activated protein kinase (MAPK) cascade.

Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the pharmacological profile

of N/OFQ-(1-13)-NH2 are provided below.

Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from the NOP receptor.
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Radioligand Binding Assay Workflow
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Materials:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing

the human NOP receptor (CHO-hNOP).

Radioligand: [3H]Nociceptin (specific activity ~30-60 Ci/mmol).

Competitor: N/OFQ-(1-13)-NH2.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

96-well filter plates (GF/B).

Cell harvester and scintillation counter.

Procedure:

Membrane Preparation: Homogenize CHO-hNOP cells in lysis buffer and prepare a crude

membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer

and determine the protein concentration.

Assay Setup: In a 96-well plate, add in the following order:

Assay buffer.

Increasing concentrations of N/OFQ-(1-13)-NH2 (or other test compounds).

[3H]Nociceptin (final concentration ~0.5-1.0 nM).

CHO-hNOP cell membranes (20-40 µg protein/well).

For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 µM).

Incubation: Incubate the plate for 60 minutes at 25°C.
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Filtration: Terminate the incubation by rapid filtration through the GF/B filter plate using a

cell harvester.

Washing: Wash the filters three times with ice-cold wash buffer.

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki

value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-

hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
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[35S]GTPγS Binding Assay Workflow
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Materials:

Receptor Source: CHO-hNOP cell membranes.

Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

Agonist: N/OFQ-(1-13)-NH2.

Reagents: GDP, unlabeled GTPγS.

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail, 96-well filter plates (GF/B), cell harvester, and scintillation counter.

Procedure:

Membrane Preparation: As described for the radioligand binding assay.

Assay Setup: In a 96-well plate, add in the following order:

Assay buffer.

GDP (final concentration 10-30 µM).

Increasing concentrations of N/OFQ-(1-13)-NH2.

CHO-hNOP cell membranes (10-20 µg protein/well).

[35S]GTPγS (final concentration 0.05-0.1 nM).

For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).

Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

Filtration and Washing: As described for the radioligand binding assay.

Quantification: As described for the radioligand binding assay.
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Data Analysis: Plot the specific binding as a function of agonist concentration and

determine the EC50 and Emax values using non-linear regression.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor

activation. Since the NOP receptor is Gi/o-coupled, this assay typically requires the co-

expression of a chimeric G protein (e.g., Gαqi5) that redirects the signal to the Gq pathway,

leading to calcium release from intracellular stores.

Materials:

Cell Line: CHO cells stably co-expressing the human NOP receptor and a chimeric G

protein (e.g., Gαqi5).

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Calcium-5).

Agonist: N/OFQ-(1-13)-NH2.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

Cell Culture: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow

to confluence.

Dye Loading: Remove the culture medium and incubate the cells with the calcium-

sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60

minutes at 37°C).

Assay: Place the plate in the fluorescence plate reader.

Agonist Addition: Record a baseline fluorescence reading, then inject a solution of N/OFQ-
(1-13)-NH2 at various concentrations.
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Measurement: Immediately after agonist addition, continuously measure the fluorescence

intensity over time.

Data Analysis: Determine the peak fluorescence response for each agonist concentration

and plot the concentration-response curve to calculate the EC50 and Emax values.

In Vivo Pharmacology
In vivo studies have demonstrated that N/OFQ-(1-13)-NH2, similar to the full-length peptide,

elicits a range of effects depending on the route of administration and the animal model used.

For instance, intrathecal administration generally produces antinociceptive effects. Some

studies have also investigated its role in modulating inflammation and oxidative stress, though

the peptide itself does not appear to have direct pro- or anti-oxidant activity.

Structure-Activity Relationships
N/OFQ-(1-13)-NH2 represents the minimal sequence of N/OFQ that retains full efficacy and

potency. The N-terminal tetrapeptide (Phe-Gly-Gly-Phe) is considered the "message" sequence

crucial for receptor activation, while the remaining amino acids contribute to binding affinity and

selectivity. The C-terminal amidation is important for metabolic stability. Modifications at various

positions within the peptide have been explored to understand the structural determinants of

NOP receptor activation and to develop biased agonists.

Conclusion
N/OFQ-(1-13)-NH2 is a potent and selective full agonist of the NOP receptor, making it an

invaluable pharmacological tool. Its well-characterized binding affinity, functional activity, and

signaling pathways provide a solid foundation for research into the physiological roles of the

NOP receptor and for the development of novel therapeutics targeting this system. The detailed

experimental protocols provided in this guide are intended to facilitate reproducible and robust

pharmacological characterization of NOP receptor ligands.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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